4-Isocyanato-2-methoxy-1-methylbenzene
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Overview
Description
4-Isocyanato-2-methoxy-1-methylbenzene, also known by its CAS Number 61386-73-0, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-isocyanato-2-methoxy-1-methylbenzene . The InChI code is 1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 . The compound’s structure can be represented by the canonical SMILES notation: CC1=C(C=CC(=C1)N=C=O)OC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.17 g/mol . It has an XLogP3 value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 163.063328530 g/mol . The topological polar surface area is 38.7 Ų . The compound has a complexity of 187 .Scientific Research Applications
Proteomics Research
4-Isocyanato-2-methoxy-1-methylbenzene is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its reactive isocyanate group, can be used to modify proteins or peptides for further analysis .
Organic Synthesis
In the field of organic chemistry, this chemical serves as a building block for the synthesis of more complex molecules. Its isocyanate group reacts with various nucleophiles, making it a versatile reagent for constructing a wide array of organic compounds .
Material Science
The isocyanate functional group of 4-Isocyanato-2-methoxy-1-methylbenzene is essential in the production of polyurethanes used in foams, coatings, and adhesives. Researchers can explore the development of new materials with unique properties by incorporating this monomer into polymer chains .
Medicinal Chemistry
This compound can be employed in the design and synthesis of pharmaceuticals. Its reactivity allows for the creation of novel drug candidates, particularly in the development of small-molecule therapeutics .
Pesticide Development
The isocyanate group is also found in certain pesticides. As such, 4-Isocyanato-2-methoxy-1-methylbenzene could be used in the synthesis of new pesticide formulations with potential applications in agriculture .
Chemical Sensing
Due to its specific reactivity, this compound can be used in chemical sensors to detect the presence of nucleophilic substances. It could be incorporated into sensor arrays for environmental monitoring or industrial process control .
Surface Modification
Researchers can use 4-Isocyanato-2-methoxy-1-methylbenzene to modify the surface properties of materials. This can enhance adhesion, alter wettability, or introduce new functional groups to the surface of polymers or other substrates .
Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles, imparting them with specific properties for targeted drug delivery, diagnostic applications, or the creation of nanocomposites .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.
Biochemical Pathways
Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .
properties
IUPAC Name |
4-isocyanato-2-methoxy-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQXLUODGHLOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585489 |
Source
|
Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-2-methoxy-1-methylbenzene | |
CAS RN |
61386-73-0 |
Source
|
Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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